N,N'-Diphenylacetamidine

Description

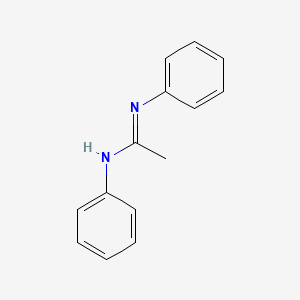

N,N'-Diphenylacetamidine (CAS 519-87-9; EC 208-521-7) is an amidine derivative characterized by two phenyl groups attached to the nitrogen atoms of the acetamidine backbone (C₆H₅NH–C(CH₃)=N–C₆H₅). It is primarily utilized in coordination chemistry, notably forming adducts with tin(II) dichloride. For example, its reaction with anhydrous SnCl₂ in dry toluene yields this compound tin(II) dichloride adduct (CH₃C(NPh)(NHPh)·SnCl₂), a white solid with a melting point of 107–109°C . This compound’s infrared (IR) spectrum shows characteristic peaks at 1609 cm⁻¹ (C=N stretching) and 734 cm⁻¹ (Sn–Cl vibrations), confirming its structural integrity .

Properties

IUPAC Name |

N,N'-diphenylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWIJUQLAFJNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060728 | |

| Record name | Ethanimidamide, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-09-0 | |

| Record name | N,N′-Diphenylethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidamide, N,N'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-DIPHENYLACETAMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidamide, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidamide, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylacetamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIPHENYLACETAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQX93UUJ9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diphenylacetamidine can be synthesized through several methods. One common method involves the reaction of benzanilide with phosphorus pentachloride, followed by the addition of pyridine and aniline. The reaction mixture is then heated, and the product is isolated and purified through recrystallization .

Another method involves the reaction of N,N’-diphenylbenzamidine with n-butyllithium in the presence of Lewis-base donors such as hexamethylphosphoramide (hmpa), tetramethylethylenediamine (tmen), or pentamethyldiethylenetriamine (pmdien). This reaction yields various amidinolithium complexes .

Industrial Production Methods

Industrial production methods for N,N’-Diphenylacetamidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylacetamidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert N,N’-Diphenylacetamidine into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-Diphenylacetamidine include n-butyllithium, boron trichloride, and various Lewis-base donors. Reaction conditions typically involve heating the reaction mixture in solvents such as toluene or benzene .

Major Products Formed

Major products formed from the reactions of N,N’-Diphenylacetamidine include amidinolithium complexes and derivatives of 4,4-dihydroxy-2-methyl-3-phenyl-1,4-dihydro-1-aza-3-azonia-4-boratonaphthalene .

Scientific Research Applications

Scientific Research Applications

N,N'-Diphenylacetamidine has several noteworthy applications across different scientific domains:

Organic Synthesis

- Reagent in Chemical Reactions : It serves as a valuable reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. Its ability to act as a nucleophile facilitates multiple types of reactions, including oxidation, reduction, and substitution.

- Ligand in Coordination Chemistry : The compound is utilized as a ligand to form stable complexes with metal ions. This property is essential for developing new catalysts and materials with specific functionalities.

Biological Research

- Potential Medicinal Properties : Ongoing studies are exploring the biological activities of this compound, including its potential as an antimicrobial and anticancer agent. Its interaction with biological targets is under investigation to assess therapeutic applications .

- Complex Formation with Metals : Research has indicated that this compound can form complexes with transition metals, which may enhance its biological activity and stability .

Industrial Applications

- Synthesis of Industrial Chemicals : The compound is employed in the synthesis of various industrial chemicals and materials, contributing to the production of specialty chemicals used in pharmaceuticals and agrochemicals.

Case Study 1: Coordination Complexes

A study focused on the synthesis and characterization of metal complexes involving this compound demonstrated enhanced catalytic properties compared to traditional ligands. The research highlighted how these complexes could facilitate reactions under milder conditions, showcasing their potential use in green chemistry applications .

Another investigation into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes, making it a candidate for further development as an antibiotic agent .

Case Study 3: Synthetic Pathways

Research into synthetic methodologies for this compound outlined several effective routes for its preparation. These methods included reactions involving benzanilide and phosphorus pentachloride, providing insights into optimizing yields and purity for industrial applications.

Mechanism of Action

The mechanism of action of N,N’-Diphenylacetamidine involves its interaction with molecular targets and pathways in biological systems. The compound’s amidine group allows it to form stable complexes with metal ions and other molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N'-diphenylacetamidine and related amidines/acetamides:

Key Findings :

Structural Influence on Reactivity :

- The phenyl groups in this compound provide steric hindrance, stabilizing metal adducts (e.g., SnCl₂) . In contrast, N,N-diethylacetamidine (with smaller ethyl groups) is more reactive but regulated due to dual-use concerns .

- Substitutions like chlorovinyl (in N-(1-Chlorovinyl)-N,N'-diphenylacetamidine) introduce electrophilic sites, enabling nucleophilic attacks .

Hydrolysis Pathways :

- N¹-Benzoyl-N¹,N²-diphenylacetamidine undergoes hydrolysis via nucleophilic attack at the amide carbonyl or amidine central carbon, producing mixed acid anhydrides and aniline derivatives . This contrasts with DMA, which resists hydrolysis due to its fully substituted amide structure .

Applications: this compound is niche in inorganic synthesis, whereas Diphenamid (a structurally related acetamide) is agriculturally significant as a herbicide . Hydroxy/oxo derivatives (e.g., N-Hydroxy-2-oxo-2,N'-diphenylacetamidine) exhibit crystallographic versatility, enabling studies on hydrogen-bonded networks .

Physicochemical Properties: Melting points vary significantly: Diphenylacetamidine’s SnCl₂ adduct melts at 107–109°C , while Diphenamid is a low-melting solid used in formulations . Polar substituents (e.g., hydroxyl in oxo derivatives) increase solubility in protic solvents compared to non-polar analogs .

Biological Activity

N,N'-Diphenylacetamidine is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C14H14N2) features a distinctive amidine structure that contributes to its reactivity and biological activity. The compound can act as a nucleophile or base in various chemical reactions, which is pivotal for its interaction with biological targets.

Mode of Action

The biological activity of this compound is primarily influenced by its ability to participate in chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the formation of various derivatives that may exhibit different biological properties. For instance, the compound can be oxidized to yield several oxidation products or reduced to different forms, impacting its efficacy in biological systems.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability and overall biological effects. Factors such as environmental pH, the presence of other chemical species, and temperature can significantly influence the compound's stability and activity.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound may possess antimicrobial properties. For example, certain synthesized derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis, with one compound demonstrating up to 98% inhibition at specific concentrations . This suggests potential applications in treating tuberculosis.

Analgesic Activity

Research has also explored the analgesic properties of this compound derivatives. A study involving molecular docking revealed promising interactions with cyclooxygenase (COX) enzymes, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs). One derivative exhibited significant analgesic effects comparable to diclofenac sodium .

Antitumor Activity

Emerging evidence suggests that this compound may have antitumor effects. Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro, highlighting their potential as therapeutic agents in oncology .

Case Studies

- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various this compound derivatives against M. tuberculosis. The minimum inhibitory concentration (MIC) was determined using radiometric methods, revealing that specific compounds could effectively inhibit bacterial growth .

- Analgesic Evaluation : In a hot plate model, synthesized derivatives were tested for analgesic activity. The results indicated that certain compounds had significant pain-relieving effects, warranting further investigation into their mechanisms and therapeutic potential .

Data Tables

Q & A

Q. What are the established synthetic routes for N,N'-Diphenylacetamidine, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via condensation reactions between phenylacetonitrile derivatives and aniline in the presence of acid catalysts. Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., HCl) can influence regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the presence of two phenyl rings (δ 7.2–7.5 ppm for aromatic protons) and the amidine backbone (δ 2.8–3.2 ppm for CH₂ groups) .

- FTIR : Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~1550 cm⁻¹ (N-H bend) verify the amidine structure .

- Mass spectrometry : ESI-MS (m/z 224.3 [M+H]⁺) provides molecular weight confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and moisture at room temperature .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors influence its chelation behavior?

this compound acts as a bidentate ligand , forming four-membered chelate rings with transition metals (e.g., Cu²⁺, Ni²⁺). Key factors include:

- Electronic effects : Electron-withdrawing substituents on phenyl rings enhance metal-ligand bond strength .

- Steric hindrance : Bulky substituents reduce coordination efficiency but improve selectivity .

- Solvent polarity : Non-polar solvents favor neutral ligand-metal complexes, while polar solvents stabilize ionic species .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Transition state analysis : Model reaction pathways for proton transfer or bond cleavage, validated against experimental kinetics .

- Solvent effects : Use COSMO-RS models to simulate solvent interactions and predict solubility/stability .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Cross-validation : Compare NMR/IR data across multiple solvents (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., amidine vs. imine) by determining crystal structures .

- Isotopic labeling : Use ¹⁵N-labeled compounds to clarify nitrogen hybridization states via 2D NMR .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- pH stability : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) conditions due to hydrolysis of the amidine group .

- Thermal stability : Stable up to 150°C; decomposition above 200°C releases toxic fumes (e.g., NOₓ) .

- Light sensitivity : UV exposure accelerates oxidative degradation; store in amber glass .

Q. What comparative studies exist between this compound and its structural analogs (e.g., N,N'-Diarylformamidines)?

- Electronic effects : Substituting the acetamidine group with formamidine reduces electron density, altering redox potentials in catalytic applications .

- Biological activity : Diarylethylamine analogs (e.g., Diphenidine) show NMDA receptor affinity, but this compound lacks significant neuropharmacological activity .

- Coordination chemistry : Formamidine analogs exhibit weaker metal-binding due to reduced basicity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.